Methyl 2-fluoro-5-hydroxynicotinate

Catalog No.
S14587407
CAS No.
M.F
C7H6FNO3
M. Wt
171.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-fluoro-5-hydroxynicotinate

Product Name

Methyl 2-fluoro-5-hydroxynicotinate

IUPAC Name

methyl 2-fluoro-5-hydroxypyridine-3-carboxylate

Molecular Formula

C7H6FNO3

Molecular Weight

171.13 g/mol

InChI

InChI=1S/C7H6FNO3/c1-12-7(11)5-2-4(10)3-9-6(5)8/h2-3,10H,1H3

InChI Key

PCAWXSJRZLXATH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)O)F

Methyl 2-fluoro-5-hydroxynicotinate is a chemical compound belonging to the class of pyridine derivatives. It features a fluorine atom at the second position and a hydroxyl group at the fifth position of the nicotinic acid structure. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique structural properties.

  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes, utilizing reagents such as potassium permanganate or chromium trioxide.
  • Reduction: The compound can be reduced to form alcohol derivatives, often using lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution: The fluorine atom can be substituted with other functional groups under specific conditions, allowing for diverse derivative synthesis.

These reactions enable the formation of various products, including fluorinated alcohols and substituted pyridine derivatives, which are valuable in pharmaceuticals and agrochemicals.

Methyl 2-fluoro-5-hydroxynicotinate exhibits several biological activities that make it a subject of interest in pharmacological research:

  • Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial effects, making it a potential candidate for developing new antibiotics.
  • Anticancer Activity: Research indicates that it may inhibit certain cancer cell lines, supporting its exploration as an anticancer agent.
  • Enzyme Interaction: The presence of the fluorine atom enhances its ability to form hydrogen bonds, potentially modulating enzyme activity and receptor interactions.

The synthesis of Methyl 2-fluoro-5-hydroxynicotinate typically involves selective fluorination of nicotinic acid derivatives. One common method employs reagents like Selectfluor® in methanol under catalytic conditions. The reaction conditions are optimized for yield and purity, often utilizing continuous flow reactors for industrial applications .

Key Steps in Synthesis:

  • Fluorination: Nicotinic acid derivatives are treated with fluorinating agents.
  • Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Methyl 2-fluoro-5-hydroxynicotinate has several applications across different fields:

  • Pharmaceuticals: It serves as an intermediate in synthesizing drugs targeting specific enzymes or receptors.
  • Agriculture: The compound is explored for developing agrochemicals due to its potential biological activity.
  • Material Science: Its unique properties may also find applications in creating advanced materials.

Interaction studies of Methyl 2-fluoro-5-hydroxynicotinate focus on its binding affinity to various biological targets. Research has indicated that the compound can interact with specific enzymes and receptors, leading to modulation of their activity. This characteristic is particularly valuable in drug design, where understanding these interactions can aid in developing more effective therapeutics .

Methyl 2-fluoro-5-hydroxynicotinate shares structural similarities with several other compounds within the pyridine family. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Aspects
Methyl 6-hydroxynicotinateHydroxyl group at position 6Exhibits different biological activities
Methyl 5-hydroxy-2-fluoronicotinateHydroxyl group at position 5 and fluorine at position 2Potentially different pharmacological profiles
Nicotinic acidNo fluorine substitutionServes as a precursor for various derivatives

Uniqueness of Methyl 2-fluoro-5-hydroxynicotinate

The presence of both a hydroxyl group and a fluorine atom distinguishes Methyl 2-fluoro-5-hydroxynicotinate from other similar compounds, enhancing its potential for specific interactions with biological macromolecules and thus broadening its applicability in medicinal chemistry .

XLogP3

0.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

171.03317122 g/mol

Monoisotopic Mass

171.03317122 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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